5-Chlorothieno[2,3-C]pyridine
Overview
Description
5-Chlorothieno[2,3-C]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is a white to yellow solid at room temperature .
Synthesis Analysis
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The sequence of processes employed for synthesis of the targeted compounds started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H . The key for this InChI code is KZOOWYINMNDGCL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridines have been shown to participate in hydrogen borrowing chemistry in a number of different ways . For example, electron-deficient pyridine rings can also be activated by in situ reduction caused by metal hydride addition .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The biochemical pathways affected by 5-Chlorothieno[2,3-C]pyridine are not well-documented. Given the compound’s structure, it may be involved in various biochemical reactions. Without specific information on its targets and mode of action, it is difficult to predict the exact pathways it may affect .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Safety and Hazards
Future Directions
Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Therefore, many efforts have been made to synthesize these important heterocycles .
Properties
IUPAC Name |
5-chlorothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOOWYINMNDGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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